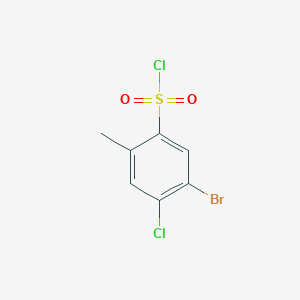
4-Fluoro-2-methylphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methylphenyl chloroformate is an organofluorine compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol. This compound is used in various scientific experiments and has applications in organic synthesis due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylphenyl chloroformate typically involves the reaction of 4-fluoro-2-methylphenol with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
4-Fluoro-2-methylphenol+Phosgene→4-Fluoro-2-methylphenyl chloroformate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely, as it is a highly toxic and reactive gas. The reaction is typically carried out in a closed system to prevent exposure to phosgene and to control the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-methylphenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form 4-fluoro-2-methylphenol, hydrogen chloride, and carbon dioxide.
Common Reagents and Conditions
Amines: React with this compound to form carbamates.
Alcohols: React to form carbonates.
Thiols: React to form thiocarbonates.
Water: Causes hydrolysis to form 4-fluoro-2-methylphenol.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
4-Fluoro-2-methylphenol: Formed from hydrolysis.
Applications De Recherche Scientifique
4-Fluoro-2-methylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceutical Research: Employed in the synthesis of potential drug candidates.
Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, such as carbamates, carbonates, and thiocarbonates, depending on the nucleophile involved. The hydrolysis of this compound produces 4-fluoro-2-methylphenol, hydrogen chloride, and carbon dioxide .
Comparaison Avec Des Composés Similaires
4-Fluoro-2-methylphenyl chloroformate can be compared with other chloroformates, such as:
- Methyl chloroformate
- Ethyl chloroformate
- Phenyl chloroformate
Similarities
- All these compounds contain the chloroformate functional group.
- They undergo similar types of reactions, such as substitution and hydrolysis.
Uniqueness
Propriétés
IUPAC Name |
(4-fluoro-2-methylphenyl) carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-5-4-6(10)2-3-7(5)12-8(9)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUKKOIBVLTCOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)



![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)
![2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid](/img/structure/B1380606.png)


![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)


